5-Ethoxypyrimidin-2-amine

Descripción general

Descripción

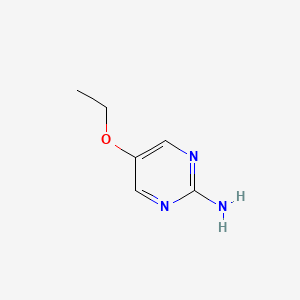

5-Ethoxypyrimidin-2-amine: is a chemical compound with the molecular formula C6H9N3O . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds. The structure of this compound includes an ethoxy group attached to the fifth position of the pyrimidine ring and an amino group at the second position .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxypyrimidin-2-amine can be achieved through various methods. One common approach involves the reaction of ethyl cyanoacetate with formamide to form ethyl 2-amino-4,6-dihydroxypyrimidine-5-carboxylate. This intermediate is then subjected to cyclization and subsequent ethoxylation to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 5-Ethoxypyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The amino and ethoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products Formed:

Oxidation: Formation of pyrimidine oxides.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of various substituted pyrimidine compounds.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

5-Ethoxypyrimidin-2-amine is primarily utilized as a building block in the synthesis of various pharmaceuticals. Its structural characteristics enable it to interact with biological targets effectively, making it valuable in drug discovery.

- Neurological Disorders : Research indicates that derivatives of pyrimidine compounds, including this compound, show potential as therapeutic agents for neurological conditions. For instance, studies have evaluated the binding affinities of these compounds to specific serotonin receptors, particularly the 5-HT2C receptor, which is implicated in mood regulation and anxiety disorders .

- Anti-inflammatory Properties : Recent findings suggest that certain pyrimidine derivatives exhibit significant anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX), which are involved in inflammatory processes. This positions this compound as a candidate for further exploration in anti-inflammatory drug development .

Agricultural Chemistry

In the realm of agricultural chemistry, this compound contributes to the formulation of agrochemicals:

- Pesticides and Herbicides : The compound enhances the efficacy of pesticides and herbicides, improving crop yield and protection against pests. Its ability to modify biological pathways in plants makes it an essential component in developing more effective agricultural solutions .

Material Science

The compound's properties extend into material science where it is incorporated into polymer formulations:

- Thermal Stability and Mechanical Properties : By integrating this compound into materials, researchers have observed improvements in thermal stability and mechanical strength. This makes it suitable for industrial applications where durability is critical .

Biochemical Research

This compound serves as a reagent in various biochemical assays:

- Enzyme Activity Studies : It aids researchers in studying enzyme activity and metabolic pathways crucial for drug discovery. The compound's interactions with biological systems provide insights into metabolic processes, enhancing our understanding of disease mechanisms .

Data Summary Table

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Pharmaceutical | Neurological disorders, anti-inflammatory drugs | High binding affinity to 5-HT2C receptor; COX inhibition |

| Agricultural Chemistry | Formulation of pesticides and herbicides | Improved crop yield and pest resistance |

| Material Science | Polymer formulations | Enhanced thermal stability and mechanical properties |

| Biochemical Research | Reagent for enzyme activity studies | Insights into metabolic pathways |

Mecanismo De Acción

The mechanism of action of 5-Ethoxypyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or antiviral effects .

Comparación Con Compuestos Similares

2-Aminopyrimidine: Shares the pyrimidine core structure but lacks the ethoxy group.

5-Methoxypyrimidin-2-amine: Similar structure with a methoxy group instead of an ethoxy group.

5-Chloropyrimidin-2-amine: Contains a chlorine atom at the fifth position instead of an ethoxy group.

Uniqueness: 5-Ethoxypyrimidin-2-amine is unique due to the presence of both an ethoxy group and an amino group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Actividad Biológica

5-Ethoxypyrimidin-2-amine, with the molecular formula CHNO, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its pharmacological profile.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate pyrimidine derivatives with ethylating agents. Although specific synthetic pathways for this compound are not extensively documented, similar pyrimidine derivatives have shown promising results in various biological assays. The synthesis process is critical as it influences the compound's biological properties.

Pharmacological Profile

The biological activity of this compound has been evaluated in several studies, focusing primarily on its interaction with various receptors and enzymes. Notably, compounds within the pyrimidine class often exhibit activities such as:

- Agonistic effects on serotonin receptors : Pyrimidine derivatives have been identified as selective agonists for the 5-HT receptor, which is implicated in mood regulation and appetite control. For instance, certain disubstituted pyrimidines have demonstrated significant agonistic activity, which could be relevant for developing treatments for depression and obesity .

- Antiviral properties : Some studies suggest that related pyrimidine compounds exhibit antiviral activity against viruses such as herpes simplex virus (HSV). This suggests a potential therapeutic application for this compound in virology .

Toxicological Profile

Toxicological assessments indicate that this compound may cause irritation upon inhalation or ingestion. Skin contact can also lead to irritation, highlighting the need for safety precautions when handling this compound . Understanding its safety profile is essential for further development and application.

Research Findings

Several studies have contributed to the understanding of the biological activity of pyrimidine derivatives, including this compound. Below is a summary table of relevant findings:

Case Studies

Case Study 1: Serotonergic Activity

A study focused on disubstituted pyrimidines demonstrated that modifications at the 5-position significantly influenced agonistic effects on serotonin receptors. The findings suggested that structural variations could enhance selectivity and potency, making these compounds potential candidates for treating psychiatric disorders.

Case Study 2: Antiviral Potential

Another investigation explored the antiviral efficacy of pyrimidine derivatives against HSV. The results indicated that specific substitutions could increase inhibitory effects on viral replication, paving the way for new antiviral therapies.

Propiedades

IUPAC Name |

5-ethoxypyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-2-10-5-3-8-6(7)9-4-5/h3-4H,2H2,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWGYIGTWBAKAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=C(N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00663952 | |

| Record name | 5-Ethoxypyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39268-74-1 | |

| Record name | 5-Ethoxypyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.